4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile
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Overview
Description
4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated nitriles in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen in the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolo[5,4-c]pyridine derivatives.
Scientific Research Applications
4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride
- tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3S/c8-3-7-10-5-1-2-9-4-6(5)11-7/h9H,1-2,4H2 |
InChI Key |
RZAXDVJWFCKLJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C#N |
Origin of Product |
United States |
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